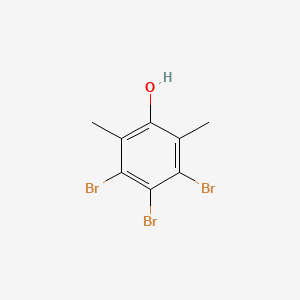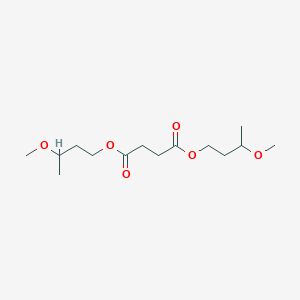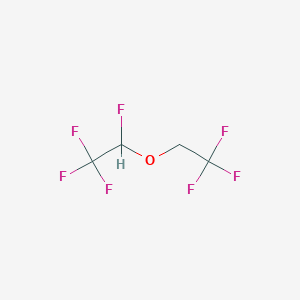
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane is a fluorinated ether with the molecular formula C4H3F7O. This compound is known for its unique properties, including low viscosity, low freezing point, low dielectric constant, and high electrochemical stability. These characteristics make it an ideal candidate for various applications, particularly in the field of battery technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane can be synthesized through the reaction of trichloroethylene with hydrogen fluoride. The reaction proceeds in two steps:
Addition and Substitution Reaction: Trichloroethylene reacts with hydrogen fluoride to form 1,1,1-trifluoro-2-chloroethane.
Further Fluorination: The intermediate product undergoes further fluorination to yield 1,1,1,2-tetrafluoroethane.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols and acids, while reduction can produce partially fluorinated ethers .
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Extensively used in battery technology, particularly in lithium-ion and lithium-sulfur batteries.
Mecanismo De Acción
The mechanism of action of 1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane involves its interaction with various molecular targets and pathways. In battery applications, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution. This enhances the stability and performance of the battery systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 1,2-Dibromotetrafluoroethane
- 1,1,1,2-Tetrafluoroethane
Uniqueness
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane stands out due to its combination of low viscosity, low freezing point, and high electrochemical stability. These properties make it particularly suitable for use in advanced battery technologies, where it helps to improve performance and safety .
Propiedades
Número CAS |
55605-86-2 |
|---|---|
Fórmula molecular |
C4H3F7O |
Peso molecular |
200.05 g/mol |
Nombre IUPAC |
1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane |
InChI |
InChI=1S/C4H3F7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
Clave InChI |
CHGFEELFSDZYQO-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


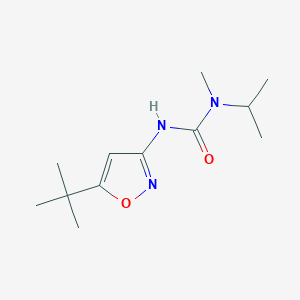

![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
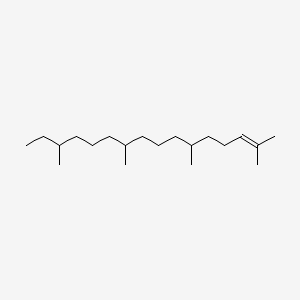
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
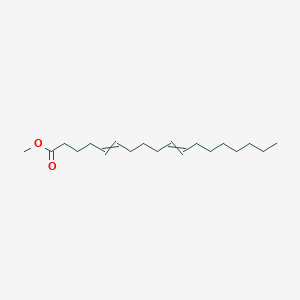
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
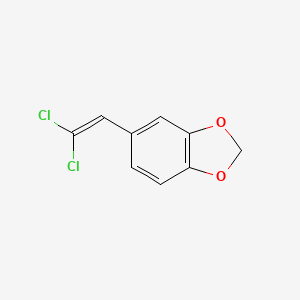
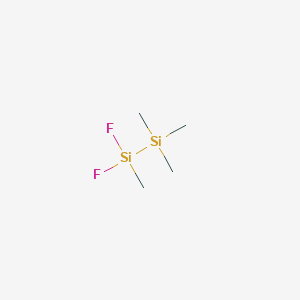
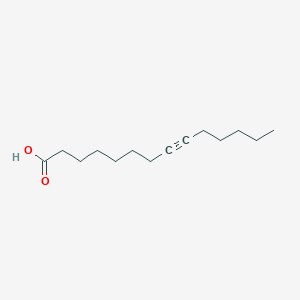
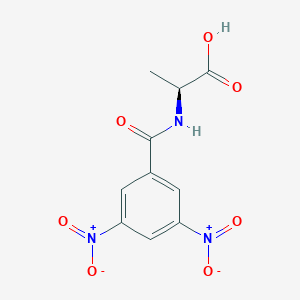
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
